1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17608479
InChI: InChI=1S/C7H13BN2O3/c1-7(2,5-11)10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3
SMILES:
Molecular Formula: C7H13BN2O3
Molecular Weight: 184.00 g/mol

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid

CAS No.:

Cat. No.: VC17608479

Molecular Formula: C7H13BN2O3

Molecular Weight: 184.00 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid -

Specification

Molecular Formula C7H13BN2O3
Molecular Weight 184.00 g/mol
IUPAC Name [1-(1-hydroxy-2-methylpropan-2-yl)pyrazol-4-yl]boronic acid
Standard InChI InChI=1S/C7H13BN2O3/c1-7(2,5-11)10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3
Standard InChI Key MRBAXCHFGLNWIY-UHFFFAOYSA-N
Canonical SMILES B(C1=CN(N=C1)C(C)(C)CO)(O)O

Introduction

Structural and Chemical Characteristics

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid (C₇H₁₃BN₂O₃) features a pyrazole ring substituted at the 1-position with a 2-hydroxy-2-methylpropyl group and at the 4-position with a boronic acid (-B(OH)₂) moiety. The boronic acid group confers reactivity in cross-coupling reactions, while the hydroxyalkyl substituent enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties of Structural Analogs

Property1-Methylpyrazole-4-boronic Acid Pinacol Ester 1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic Acid
Molecular FormulaC₁₀H₁₇BN₂O₂C₈H₁₂N₂O₃
Molecular Weight (g/mol)208.07184.19
Melting Point (°C)59–64Not reported
Boiling Point (°C)308.3±15.0Not reported
Density (g/cm³)1.1±0.1Not reported
LogP0.7190.726

The boronic acid variant is expected to exhibit higher polarity and lower thermal stability than its pinacol ester counterpart due to the presence of hydroxyl groups .

Synthetic Methodologies

The synthesis of pyrazole boronic acids typically follows a three-step pathway, as outlined in a patented method for 1-alkylpyrazole-4-boronic acid pinacol esters :

  • Iodination: Pyrazole reacts with iodine and hydrogen peroxide to form 4-iodopyrazole.

  • Alkylation: The 4-iodopyrazole undergoes alkylation with a haloalkane (e.g., methyl chloride) to introduce the 1-alkyl substituent.

  • Borylation: A Grignard reagent exchange with a boron reagent (e.g., BE001) yields the boronic acid pinacol ester, which can be hydrolyzed to the boronic acid.

For 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid, the alkylation step would require a hydroxy-functionalized alkylating agent, such as 2-bromo-2-methylpropan-1-ol, to introduce the 2-hydroxy-2-methylpropyl group. Subsequent hydrolysis of the pinacol ester under acidic conditions would yield the target boronic acid .

Research Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation in the synthesis of biaryl compounds. For example, analogous pyrazole boronic esters have been used to construct heterocyclic frameworks in pharmaceutical intermediates .

Challenges and Future Directions

Current limitations include the lack of empirical data on this specific compound’s reactivity and biological activity. Future research should prioritize:

  • Optimizing synthetic routes to improve yield and purity.

  • Characterizing stability under varying pH and temperature conditions.

  • Evaluating catalytic efficiency in cross-coupling reactions.

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